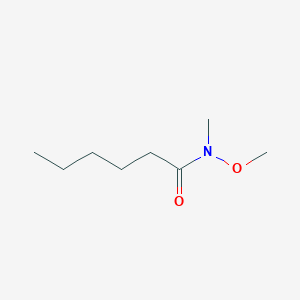

N-Methoxy-N-methylhexanamide

Beschreibung

Historical Evolution and Foundational Significance of N-Methoxy-N-methylamides (Weinreb Amides) in Organic Synthesis

N-methoxy-N-methylamides, commonly referred to as Weinreb amides, were introduced to the scientific community in 1981 by Steven M. Weinreb and Steven Nahm. orientjchem.orgnumberanalytics.comwikipedia.org This discovery marked a significant advancement in organic synthesis, particularly in the preparation of ketones and aldehydes. orientjchem.orgnumberanalytics.comwikipedia.org Before the advent of Weinreb amides, the conversion of carboxylic acids, acid chlorides, or esters to these carbonyl compounds using organometallic reagents was often plagued by low yields. orientjchem.orgorientjchem.org The intermediate ketones formed were highly reactive and prone to over-addition, leading to the formation of tertiary alcohols as byproducts. wikipedia.orgwisc.edu

The ingenuity of the Weinreb amide lies in its ability to circumvent this issue. wikipedia.org The N-methoxy-N-methylamide functional group reacts with organometallic reagents, such as Grignard reagents or organolithium reagents, to form a stable five-membered cyclic tetrahedral intermediate. orientjchem.orgwikipedia.org This chelated intermediate is stable at low temperatures and prevents the unwanted second addition of the nucleophile. wikipedia.orgnih.gov Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone or aldehyde in high yield. orientjchem.orgorientjchem.org This reliable and selective transformation quickly established Weinreb amides as indispensable tools for synthetic chemists. numberanalytics.comwikipedia.org

The development of Weinreb amides has continued to evolve, with numerous methods now available for their synthesis from a variety of starting materials, including carboxylic acids, acid chlorides, esters, lactones, and anhydrides. orientjchem.orgorientjchem.orgtandfonline.com Their versatility has been showcased in the total synthesis of numerous complex natural products, pharmaceuticals, and agrochemicals. numberanalytics.comwikipedia.orgtandfonline.com

N-Methoxy-N-methylhexanamide as a Core Representative within the Weinreb Amide Class

This compound serves as a quintessential example of a Weinreb amide. evitachem.com It embodies the key structural feature of the class: an N-methoxy-N-methylamide group attached to an acyl chain, in this case, a hexanoyl group. evitachem.com Its chemical behavior and reactivity profile are characteristic of Weinreb amides, making it a valuable model for understanding the broader applications of this class of compounds.

The hexanoyl chain provides a moderate alkyl length, which can influence its physical properties, such as solubility. While longer alkyl chains can sometimes decrease the electrophilicity of the carbonyl carbon and slow down reactions compared to shorter-chain analogs, this compound strikes a balance that allows for efficient participation in typical Weinreb amide reactions.

Its role as a representative member is further solidified by its use in various synthetic transformations. It can be effectively converted to ketones through reactions with organometallic reagents and reduced to aldehydes. evitachem.comacs.org These reactions highlight the fundamental utility of the Weinreb amide functional group that this compound exemplifies.

Overview of Research Trajectories and Synthetic Utility of this compound in Contemporary Organic Chemistry

Current research continues to leverage the unique properties of this compound and other Weinreb amides in innovative ways. While its primary application remains the synthesis of ketones and aldehydes, its utility has expanded. evitachem.comacs.org

One significant area of research involves the use of Weinreb amides as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective modification of C-H bonds, offering a powerful tool for building molecular complexity. nih.gov The amide oxygen can coordinate to a transition metal catalyst, directing the functionalization to a specific position on the molecule. nih.gov

Furthermore, the development of new and more efficient methods for the synthesis of Weinreb amides, including this compound, remains an active area of investigation. tandfonline.com This includes one-pot procedures and the use of novel coupling reagents to improve yields and simplify reaction conditions. tandfonline.com The ongoing exploration of the reactivity of this compound and its analogs ensures their continued importance in the ever-evolving field of organic synthesis.

Properties of this compound

| Property | Value |

| CAS Number | 64214-56-8 |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 184°C to 189°C |

| Melting Point | -78°C to -82°C |

| Solubility | Soluble in organic solvents, insoluble in water |

Table data sourced from evitachem.com

Key Reactions of this compound

| Reaction Type | Reagents | Product |

| Ketone Synthesis | Grignard reagents (e.g., RMgBr), Organolithium reagents (e.g., RLi) | Ketones (R-C(O)-C5H11) |

| Aldehyde Synthesis (Reduction) | Lithium aluminum hydride (LiAlH4) | Hexanal |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | Hexanoic acid |

| Substitution | Hydroxide (B78521) ions (OH-), Amines | Carboxylic acids, other amides |

Table data sourced from evitachem.comorientjchem.orgacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methoxy-N-methylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-7-8(10)9(2)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJBFKIBKZWTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537903 | |

| Record name | N-Methoxy-N-methylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64214-56-8 | |

| Record name | N-Methoxy-N-methylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylhexanoamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methoxy N Methylhexanamide and Structural Analogs

Carboxylic Acid and Acyl Chloride Based Synthetic Routes

The conversion of carboxylic acids and their more reactive acyl chloride counterparts into N-methoxy-N-methylhexanamide, commonly known as a Weinreb amide, represents a cornerstone of modern organic synthesis. These methods provide reliable and efficient pathways to this key synthetic intermediate.

Direct Acylation of N,O-Dimethylhydroxylamine with Hexanoyl Chloride

A primary and straightforward method for synthesizing this compound involves the direct acylation of N,O-dimethylhydroxylamine with hexanoyl chloride. evitachem.comwikipedia.org This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. evitachem.comrsc.org The reaction proceeds readily, often at room temperature, to provide the desired Weinreb amide in high yield. evitachem.com

The general procedure involves dissolving N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the base. rsc.orgumich.edu Hexanoyl chloride is then added, and the reaction is stirred until completion. evitachem.com An aqueous workup is typically sufficient to isolate the product. rsc.org

Table 1: Representative Conditions for Direct Acylation

| Acyl Chloride | Amine | Base | Solvent | Temperature | Yield | Reference |

| Hexanoyl chloride | N,O-Dimethylhydroxylamine HCl | Triethylamine | Dichloromethane | 0 °C to RT | High | evitachem.com |

| 4-(tert-butyl)benzoyl chloride | N,O-Dimethylhydroxylamine HCl | Pyridine | Dichloromethane | 0 °C to RT | Not specified | rsc.org |

| Acetyl chloride | N,O-Dimethylhydroxylamine HCl | Triethylamine | Dichloromethane | 0 °C to RT | 78% | chemicalbook.com |

Coupling Reactions from Carboxylic Acids using Activating Agents

When starting from the carboxylic acid, an activating agent is required to facilitate the amide bond formation with N,O-dimethylhydroxylamine. Several reagents are effective for this transformation, offering mild conditions and broad functional group tolerance. researchgate.net

Carbonyldiimidazole (CDI): CDI is a highly effective coupling agent for the synthesis of Weinreb amides from carboxylic acids. semanticscholar.orgchemspider.com The reaction proceeds by first activating the carboxylic acid to form an acyl-imidazolide intermediate. rsc.org This reactive species then readily couples with N,O-dimethylhydroxylamine hydrochloride, often in the presence of a base like N-methylmorpholine (NMM), to yield the desired N-methoxy-N-methylamide. researchgate.netsemanticscholar.org This method is known for its operational simplicity and good yields. chemspider.com The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). semanticscholar.orgchemspider.com

Trichloracetonitrile/Triphenylphosphine (B44618) (TCA/TPP): While specific examples for this compound are not detailed, the combination of trichloroacetonitrile (B146778) and triphenylphosphine is a known method for activating carboxylic acids towards amidation. acs.org This system generates a reactive phosphonium (B103445) salt in situ, which then facilitates the coupling with an amine. acs.org

Triazine Derivatives: Triazine-based coupling reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are powerful tools for amide synthesis. wikipedia.orgsantiago-lab.comorientjchem.org These reagents convert carboxylic acids into highly reactive activated esters. wikipedia.org The activated ester then undergoes nucleophilic attack by N,O-dimethylhydroxylamine to form the Weinreb amide. orientjchem.org DMTMM is often preferred as it is a stable, crystalline solid and the reaction byproducts are easily removed. santiago-lab.comdiva-portal.org The reaction is typically performed in the presence of a base like N-methylmorpholine (NMM). orientjchem.org Another related reagent, 2,4,6-trichloro-1,3,5-triazine (TCT), used with a catalytic amount of triphenylphosphine (PPh3), has also been shown to be effective for amidation under mechanochemical (grinding) conditions. rsc.org

Table 2: Comparison of Activating Agents for Weinreb Amide Synthesis from Carboxylic Acids

| Activating Agent | Key Features | Typical Conditions | Reference |

| Carbonyldiimidazole (CDI) | Forms reactive acyl-imidazolide; simple workup. | THF or DCM, 0 °C to RT, often with a base like NMM. | semanticscholar.orgchemspider.com |

| Trichloracetonitrile/PPh3 | In situ generation of reactive phosphonium salts. | Not specified for this specific amide. | acs.org |

| Triazine Derivatives (DMTMM, CDMT) | Forms highly reactive triazinyl esters; byproducts are often water-soluble. | THF, N-methylmorpholine (NMM). | wikipedia.orgorientjchem.org |

Preparation from Hexanoic Acid and 2-Chloro-1-methylpyridinium (B1202621) Iodide

The Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide (CMPI), is an effective condensing agent for the formation of esters and amides from carboxylic acids. evitachem.comsigmaaldrich.com In this method, hexanoic acid is activated by CMPI in the presence of a base, such as triethylamine. highfine.com The resulting activated species, a 2-acyloxypyridinium salt, is then treated with N,O-dimethylhydroxylamine to furnish this compound. evitachem.comhighfine.com This method is known for its high yield and selectivity. highfine.com

Metal-Catalyzed Approaches in this compound Synthesis

Palladium catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions Utilizing N-Methoxy-N-methylcarbamoyl Chloride

Palladium-catalyzed cross-coupling reactions provide a versatile route to Weinreb amides, including this compound. evitachem.comorganic-chemistry.org This approach typically involves the reaction of an organometallic reagent with N-methoxy-N-methylcarbamoyl chloride in the presence of a palladium catalyst. tcichemicals.com For instance, organoboronic acids or organostannanes can be coupled under these conditions to form the corresponding Weinreb amides. tcichemicals.com A recent development describes a palladium-catalyzed aryl-to-alkyl radical relay Heck reaction, where an aryl iodide is used to generate an alkyl radical at the α-position of an amide, which then couples with a vinyl arene. rsc.orgresearchgate.net While not a direct synthesis of this compound from a simple precursor, this methodology highlights the advanced applications of palladium catalysis in modifying amide structures.

Derivatization from Esters via Organomagnesium Reagents

Weinreb amides can be synthesized from esters through the use of organoaluminum or organomagnesium reagents. wikipedia.org A common method involves the reaction of an ester with N,O-dimethylhydroxylamine in the presence of a Grignard reagent like isopropylmagnesium bromide (i-PrMgBr) in a solvent such as THF. nih.gov This approach has been successfully applied to the synthesis of various Weinreb amides from the corresponding esters. nih.gov The reaction of esters or lactones with trimethylaluminum (B3029685) (AlMe₃) also affords the corresponding Weinreb amides in good yields. wikipedia.orggoogle.com The reaction mechanism involves the formation of a stable chelated intermediate, which prevents the unwanted over-addition of the organometallic reagent. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. For derivatives of this compound, which serve as crucial intermediates, controlling stereochemistry is paramount. Advanced methodologies have been developed to access these chiral building blocks with high levels of stereocontrol.

Kinetic resolution (KR) is a powerful strategy for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. A notable protocol has been developed for the kinetic resolution of racemic 2-hydroxyamides, including those with the N-methoxy-N-methylamide (Weinreb amide) moiety. mdpi.comnih.gov This method employs a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM), to facilitate asymmetric acylation. mdpi.comnih.govpreprints.org

The process involves the esterification of the racemic 2-hydroxy Weinreb amide using a diphenylacetyl component as the acyl source. mdpi.comnih.gov The (R)-BTM catalyst selectively promotes the acylation of one enantiomer over the other, allowing for the separation of a highly enantioenriched unreacted alcohol and the corresponding ester. mdpi.com This protocol has demonstrated high selectivity factors, with s-values reaching over 250 for certain substrates. mdpi.comnih.govpreprints.org The resulting chiral 2-hydroxyamides and their esterified counterparts can then be transformed into other valuable chiral structures without compromising their stereochemical integrity. mdpi.com

Research has detailed the successful kinetic resolution of various racemic 2-hydroxy-Weinreb amides ((±)-5a–5k) using this method, showcasing its broad applicability. mdpi.com The table below summarizes the results for a selection of these substrates.

| Substrate (±)-5 | R Group | Time (h) | Conv. (%) | Yield of (S)-5 (%) | ee of (S)-5 (%) | Yield of (R)-6 (%) | ee of (R)-6 (%) | s-value |

|---|---|---|---|---|---|---|---|---|

| 5a | c-C6H11 | 12 | 50 | 48 | 99 | 50 | 99 | >250 |

| 5b | n-Pr | 12 | 51 | 46 | 98 | 50 | 93 | 174 |

| 5c | n-Bu | 12 | 50 | 48 | 99 | 49 | 98 | >250 |

| 5d | n-Pent | 12 | 51 | 47 | 98 | 50 | 94 | 199 |

| 5e | Bn | 12 | 51 | 48 | 99 | 50 | 95 | >250 |

Chiral catalysts are instrumental in asymmetric synthesis, enabling the direct formation of enantiomerically enriched products from prochiral substrates. In the context of N-methoxy-N-methylamides, chiral catalysts have been applied to establish stereocenters with high efficiency and enantioselectivity. numberanalytics.com

As discussed previously, (R)-benzotetramisole ((R)-BTM) serves as an effective chiral acyl-transfer organocatalyst for the kinetic resolution of racemic 2-hydroxy Weinreb amides. mdpi.comnih.gov This demonstrates the utility of chiral organocatalysts in generating stereochemically defined N-methoxy-N-methylamide derivatives.

Another significant application involves the asymmetric hydrogenation of α-keto Weinreb amides. sciengine.com This transformation yields valuable chiral α-hydroxy Weinreb amides, which are precursors to α-hydroxy ketones and aldehydes. sciengine.com Researchers have developed a highly effective catalytic system using [Ru((S)-Sunphos)(benzene)Cl]Cl as the chiral catalyst, complemented by cerium chloride heptahydrate (CeCl₃·7H₂O) as an additive. sciengine.com The cerium salt was found to be crucial for achieving high reactivity and enantioselectivity. sciengine.com This method provides access to a range of enantiopure α-hydroxy Weinreb amides with up to 97% enantiomeric excess (ee). sciengine.com

Kinetic Resolution Protocols for Racemic 2-Hydroxyamides including this compound Substructures

Emerging Green Chemistry and Sustainable Protocols for this compound Production

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly influencing the synthesis of important chemical intermediates like N-methoxy-N-methylamides (Weinreb amides). numberanalytics.com Recent research has produced several innovative and sustainable protocols for their production.

One prominent green methodology involves the synthesis of Weinreb amides from acid halides in a biphasic system of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water. rsc.orgresearchgate.net 2-MeTHF is a bio-derived solvent that is a more environmentally friendly alternative to traditional chlorinated solvents. This biphasic approach allows for a straightforward, chromatography-free preparation. rsc.orgresearchgate.net The desired N-methoxy-N-methylamide products are isolated in excellent yields by simply separating the phases and removing the 2-MeTHF solvent, which avoids the use of contaminating organic solvents during the workup process. rsc.org

Another emerging sustainable protocol utilizes light to mediate the direct coupling of carboxylic acids with N,O-dimethylhydroxylamine. researchgate.net This photochemical method can be performed using either a 370 nm LED or natural sunlight, in the presence of 4-dimethylaminopyridine (B28879) and bromotrichloromethane. researchgate.net A key advantage of this approach is that it circumvents the need for traditional, often wasteful, coupling reagents or pre-activation of the carboxylic acid. researchgate.net The reaction proceeds efficiently for a variety of carboxylic acids, providing the corresponding Weinreb amides in moderate to high yields. researchgate.net This light-mediated synthesis represents a significant step towards more sustainable amide bond formation. researchgate.net

Reactivity Profiles and Transformational Chemistry of N Methoxy N Methylhexanamide

Fundamental Chemical Transformations

N-Methoxy-N-methylhexanamide exhibits reactivity characteristic of amides, undergoing oxidation, reduction, and nucleophilic substitution reactions. evitachem.com

Oxidative Conversion to Corresponding Carboxylic Acids

This compound can be oxidized to its corresponding carboxylic acid, hexanoic acid. evitachem.com This transformation typically employs strong oxidizing agents. Common reagents for this type of conversion include potassium permanganate (B83412) and chromium trioxide. evitachem.com The reaction involves the cleavage of the amide bond and the formation of a carboxylic acid functional group.

Reductive Pathways Leading to Primary Amines

The reduction of this compound can lead to the formation of primary amines. evitachem.com Powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are commonly used for this purpose. evitachem.com The reaction proceeds through the reduction of the carbonyl group of the amide.

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The methoxy group in this compound can be displaced by other nucleophiles through nucleophilic substitution reactions. evitachem.com Nucleophiles such as hydroxide (B78521) ions or other amines can attack the electrophilic carbon atom of the carbonyl group, leading to the substitution of the methoxy group. evitachem.com

Controlled Carbonyl Addition Reactions for Selective Aldehyde and Ketone Formation

A significant application of this compound lies in its reaction with organometallic reagents to selectively form aldehydes and ketones. wisc.eduwikipedia.org This method, known as the Weinreb ketone synthesis, overcomes the common issue of over-addition that occurs with other carboxylic acid derivatives. wikipedia.org

Regioselective and Chemoselective Control with Organometallic Reagents

This compound reacts cleanly with a variety of organometallic reagents, including Grignard reagents and organolithium compounds, to produce ketones in high yields. wisc.edu The reaction demonstrates excellent chemoselectivity, as it avoids the formation of tertiary alcohols, even when an excess of the organometallic reagent is used. wisc.edu This control is a key advantage of using Weinreb amides in organic synthesis. wikipedia.org The reaction conditions are generally mild, and the process is tolerant of various functional groups. organic-chemistry.org

Table 1: Examples of Ketone Synthesis from N-Methoxy-N-methylamides using Organometallic Reagents

| Organometallic Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Phenyl hexyl ketone | 92 |

| Ethylmagnesium bromide | 3-Nonanone | 85 |

| Vinyllithium | 1-Octen-3-one | 78 |

| n-Butyllithium | 5-Decanone | 95 |

This table presents representative yields for the reaction of various organometallic reagents with N-methoxy-N-methylamides, illustrating the general high efficiency of the Weinreb ketone synthesis. wisc.edu

Mechanistic Interrogations of the Stabilized Tetrahedral Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable tetrahedral intermediate. wisc.eduwikipedia.orgstackexchange.com When the organometallic reagent adds to the carbonyl group, a metal-chelated intermediate is formed. wisc.edu The oxygen of the methoxy group and the carbonyl oxygen chelate to the metal ion (from the Grignard or organolithium reagent), forming a stable five-membered ring. stackexchange.comwikipedia.org

This chelated tetrahedral intermediate is stable at low temperatures and does not readily collapse to form a ketone until acidic workup. wikipedia.orgstackexchange.com This stability prevents the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol. wisc.eduwikipedia.org Quantum mechanical calculations have supported the high stability of this chelated intermediate. wikipedia.org The facile reaction is a result of this chelate stabilization in both the transition state and the tetrahedral adduct itself. wikipedia.org

Aryl-to-Alkyl Radical Relay Heck Reactions involving N-Alkylhexanamide Substrates

Compatibility and Stability Considerations under Diverse Reaction Conditions

This compound exhibits typical amide stability, rendering it compatible with a range of reaction conditions. evitachem.com However, its reactivity is influenced by the presence of both the amide and the N-methoxy-N-methyl groups.

Stability:

General Conditions: Weinreb amides are generally stable under various conditions, which contributes to their utility in multi-step synthesis. evitachem.com

Room Temperature: While generally stable, prolonged standing of related amine derivatives at room temperature has been observed to lead to undesired cyclization reactions.

Compatibility:

Oxidizing and Reducing Agents: The compound can be oxidized to the corresponding carboxylic acid or reduced to the primary amine, indicating its compatibility with both types of reagents, though these transformations alter the primary functional group. evitachem.com

Nucleophiles: this compound can undergo nucleophilic substitution reactions where the methoxy group is displaced. evitachem.com

Organometallic Reagents: A key feature of Weinreb amides is their controlled reactivity with organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones without over-addition to form tertiary alcohols. evitachem.com

Heck Reaction Conditions: The aryl-to-alkyl radical relay Heck reaction demonstrates the compatibility of the this compound scaffold with palladium catalysis and basic conditions under photoirradiation. researchgate.netrsc.org

Applications of N Methoxy N Methylhexanamide in Complex Organic Synthesis

Role as a Versatile Acyl Transfer Reagent and Core Building Block

N-Methoxy-N-methylhexanamide serves as an effective acylating agent. This class of compounds, known as Weinreb amides, can react with organometallic reagents like Grignard and organolithium reagents to produce ketones in high yields. wisc.edu A key advantage of using Weinreb amides is the prevention of over-addition, a common side reaction where the organometallic reagent adds twice to the carbonyl group to form a tertiary alcohol. wisc.eduwikipedia.org The stability of the tetrahedral intermediate, formed during the reaction, is attributed to chelation by the methoxy (B1213986) group, which prevents its collapse and subsequent second addition of the nucleophile. wisc.eduwikipedia.org This controlled reactivity makes this compound a reliable building block in synthetic pathways. sioc-journal.cn

In addition to its role in ketone synthesis, this compound can also be utilized in kinetic resolution processes. It has been successfully employed in asymmetric acylation protocols, demonstrating high selectivity. mdpi.com This highlights its utility in preparing enantiomerically enriched compounds, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.comresearchgate.net

Strategic Intermediate for Aldehyde and Ketone Synthesis in Multistep Pathways

The primary application of this compound is as a strategic intermediate for the synthesis of aldehydes and ketones. evitachem.com The reaction of N-methoxy-N-methylamides with organometallic reagents is a well-established method for preparing ketones. wisc.eduwikipedia.org This transformation is highly efficient and avoids the formation of tertiary alcohol byproducts that can plague similar reactions with other carboxylic acid derivatives. wisc.edu

Furthermore, N-methoxy-N-methylamides can be reduced by hydride reagents, such as lithium aluminum hydride, to afford aldehydes. wisc.eduwikipedia.org This provides a reliable two-step method to convert a carboxylic acid into an aldehyde, proceeding through the stable Weinreb amide intermediate. The ability to selectively produce either a ketone or an aldehyde from the same functional group underscores the strategic importance of this compound in multistep organic synthesis. wisc.edumedchemexpress.com

| Reagent | Product |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Ketone |

| Hydride Reagents (e.g., Lithium Aluminum Hydride) | Aldehyde |

Key Precursor in the Synthesis of Pharmaceutical Agents and Natural Products

The controlled reactivity and versatility of this compound make it a valuable precursor in the synthesis of a variety of biologically active molecules, including pharmaceutical agents and natural products. evitachem.com

This compound has been utilized as a key intermediate in the synthesis of analogues of N8-acetylspermidine. nih.gov Polyamines like spermidine (B129725) are essential for cell growth and differentiation, and their acetylated forms play a role in regulating these processes. In one synthetic route, a carboxylic acid precursor was treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent to form the corresponding Weinreb amide, N',N''-Bis(tert-butoxycarbonyl)-6-[(3-aminopropyl)amino]-N-methoxy-N-methylhexanamide. nih.gov This intermediate was then further elaborated to produce a series of N8-acetylspermidine analogues with different zinc-binding groups to study their inhibitory activity against acetylpolyamine amidohydrolase (APAH), a bacterial zinc-dependent deacetylase. nih.govnih.gov The study identified potent inhibitors with nanomolar efficacy, which could serve as leads for developing new therapeutic agents. nih.govosti.gov

In the development of novel therapeutic and imaging agents, this compound has served as a precursor. Specifically, it was used in the synthesis of a fluorescent analog of phenytoin (B1677684), a drug used to treat epilepsy. nih.gov The synthesis involved the coupling of a carboxylic acid containing a dansyl fluorophore with N,O-dimethylhydroxylamine to yield 6-(5-(Dimethylamino)naphthalene-1-sulfonamido)-N-methoxy-N-methylhexanamide. nih.gov This Weinreb amide was a key intermediate that was subsequently converted to the target phenytoin analog. nih.gov This novel compound not only showed potential as an inhibitor of neuropathic pain but also as an imaging agent due to its fluorescent properties, allowing for visualization in nerve tissues. nih.govnih.gov

This compound has been employed in the synthesis of indolizidine alkaloids, a class of natural products with a wide range of biological activities. cymitquimica.comwits.ac.za In one approach, treatment of a lithiated alkyne with this compound afforded an unstable ynone intermediate. wits.ac.za This ynone was then subjected to hydrogenation to advance towards the synthesis of these complex bicyclic alkaloids. wits.ac.za The use of the Weinreb amide in this context demonstrates its utility in constructing key carbon-carbon bonds in the assembly of natural product skeletons. beilstein-journals.orgukzn.ac.za

The versatility of Weinreb amides, including this compound, extends to the development of other biologically active molecules. For instance, related synthetic strategies involving Weinreb amides have been part of programs to develop direct-acting antialphaviral drugs. biorxiv.org While the specific use of this compound wasn't detailed in this context, the general applicability of Weinreb amide chemistry is evident. Furthermore, the core structure of this compound is related to moieties found in other bioactive compounds, such as the antibiotic lysocin E, which contains an (R)-3-hydroxy-5-methylhexanamide side chain. nih.gov This highlights the importance of the hexanamide (B146200) scaffold in the design of new therapeutic agents.

Intermediates in the Synthesis of Indolizidine Alkaloids

Contributions to Total Synthesis Efforts (e.g., Upenamide Framework)

The strategic application of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a cornerstone in the assembly of complex molecular architectures, including the challenging marine natural product, 'Upenamide. In the synthetic efforts towards the 'Upenamide framework, a derivative, 6-Hydroxy-N-methoxy-N-methylhexanamide, serves as a crucial building block for constructing the DE core of the molecule.

The synthesis of this key intermediate is efficiently achieved from a commercially available lactone, ε-caprolactone. The procedure, as described in studies toward the total synthesis of 'Upenamide, involves the ring-opening of the lactone with N,O-dimethylhydroxylamine hydrochloride in the presence of an organoaluminum reagent like trimethylaluminium. This reaction cleanly affords the desired 6-Hydroxy-N-methoxy-N-methylhexanamide.

The significance of this Weinreb amide intermediate lies in its ability to undergo selective C-C bond formation without the common problem of over-addition by organometallic reagents. wisc.edu In the context of the 'Upenamide synthesis, the hydroxyl group of 6-Hydroxy-N-methoxy-N-methylhexanamide is first protected, for instance as a silyl (B83357) ether. The resulting protected Weinreb amide is then treated with a suitable organometallic reagent, such as a Grignard reagent, to furnish a ketone. This ketone is a key precursor that is further elaborated through several steps, including asymmetric reduction and cyclization, to form the DE core of 'Upenamide. The stability of the Weinreb amide functional group to a variety of reaction conditions makes it an invaluable tool in such multi-step synthetic campaigns. wikipedia.org

Research Findings: Synthesis of a Key Weinreb Amide Intermediate for the 'Upenamide Framework

The following table summarizes the key transformation for the synthesis of the Weinreb amide intermediate used in the 'Upenamide total synthesis effort.

| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| ε-Caprolactone, N,O-Dimethylhydroxylamine hydrochloride | Trimethylaluminium | 6-Hydroxy-N-methoxy-N-methylhexanamide | Not explicitly stated |

Following its synthesis, the 6-Hydroxy-N-methoxy-N-methylhexanamide is further functionalized. A representative subsequent transformation is detailed below:

| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| 6-Hydroxy-N-methoxy-N-methylhexanamide | TBSCl, Imidazole | 6-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylhexanamide | 87% (over 2 steps including the previous step) | |

| 6-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylhexanamide, Ethynylmagnesium bromide | 8-(tert-Butyldimethylsilyloxy)-1-octyn-3-one | 71% |

Advanced Analytical and Spectroscopic Methodologies in N Methoxy N Methylhexanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Methoxy-N-methylhexanamide. It provides detailed information about the carbon-hydrogen framework, allowing for unambiguous assignment and the assessment of sample purity.

¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals corresponding to the different hydrogen environments in the molecule are observed. The N-methoxy (N-OCH₃) and N-methyl (N-CH₃) groups each appear as sharp singlets, a characteristic feature of Weinreb amides. The protons on the hexanoyl alkyl chain appear as multiplets, with chemical shifts indicative of their proximity to the electron-withdrawing carbonyl group. The presence of rotamers, resulting from restricted rotation around the C-N amide bond, can sometimes lead to the broadening of the N-CH₃ and O-CH₃ signals at room temperature. niscpr.res.in

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum. The carbons of the N-methoxy, N-methyl, and the hexanoyl chain have characteristic chemical shifts that confirm the compound's structure. The absence of extraneous signals in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

Table 1: Representative ¹H NMR Data for this compound Data is based on characteristic values for Weinreb amides and analysis of similar structures.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.20 | s |

| O-CH₃ | ~3.70 | s |

| -CH₂-C=O | ~2.40 | t |

| -CH₂-CH₂-C=O | ~1.65 | m |

| -(CH₂)₂- | ~1.30 | m |

Table 2: Representative ¹³C NMR Data for this compound Data is based on characteristic values for Weinreb amides and analysis of similar structures.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~175 |

| O-CH₃ | ~61.5 |

| N-CH₃ | ~32.3 |

| -CH₂-C=O | ~32.8 |

| -CH₂-CH₂C=O | ~24.5 |

| -CH₂-CH₂CH₃ | ~31.4 |

| -CH₂-CH₃ | ~22.5 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₈H₁₇NO₂, corresponding to a molecular weight of 159.23 g/mol . bldpharm.com

Under soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which serves to confirm the elemental composition. nih.govmdpi.com

Electron ionization (EI) induces more extensive fragmentation. The fragmentation of Weinreb amides is predictable and provides structural confirmation. orgchemboulder.com Key fragmentation pathways include α-cleavage at the carbonyl group. For this compound, this would involve the loss of the pentyl radical to form a characteristic fragment ion, or cleavage of the N-O bond. Analysis of the resulting fragment ions allows for the verification of the hexanoyl chain and the N-methoxy-N-methylamino moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of the bonds within the molecule.

The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the tertiary amide group. This absorption is typically observed in the range of 1650–1670 cm⁻¹. nih.gov For instance, the related (S)-2-Hydroxy-N-methoxy-N-methylhexanamide shows a strong IR band at 1658 cm⁻¹. nih.gov Another key feature is the absence of N-H bond stretches (typically found around 3300-3500 cm⁻¹), which confirms the tertiary nature of the amide. Additionally, C-H stretching vibrations from the alkyl chain and methyl groups appear in the region of 2850–3000 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Amide I | 1650 - 1670 |

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, LC-MS, UPLC, Flash Chromatography)

Chromatographic methods are indispensable for both the purification of this compound after its synthesis and for the analytical determination of its purity.

Flash Chromatography: For preparative-scale purification, flash chromatography is commonly utilized. nih.gov This technique typically employs a silica (B1680970) gel stationary phase and a mobile phase consisting of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.govnih.gov By gradually increasing the polarity of the eluent, this compound can be effectively separated from unreacted starting materials and byproducts. nih.gov

HPLC, UPLC, and LC-MS: For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer high resolution and precise quantification. sigmaaldrich.comamazonaws.com These techniques are crucial for assessing the purity of the final product, with purity levels often exceeding 96-98%. sigmaaldrich.comamazonaws.com Chiral HPLC, using columns like CHIRALPAK, can be used to separate enantiomers of chiral derivatives of the compound, often with mobile phases such as isopropanol/hexane. nih.govresearchgate.net Coupling liquid chromatography to a mass spectrometer (LC-MS) provides a powerful hyphenated technique that gives purity information from the chromatogram and mass confirmation for each peak simultaneously. amazonaws.com

Future Research Directions and Emerging Trends in N Methoxy N Methylhexanamide Chemistry

Development of Novel and Highly Efficient Synthetic Pathways with Reduced Environmental Impact

The development of environmentally benign and economically viable methods for the synthesis of N-Methoxy-N-methylhexanamide and other Weinreb amides is a significant area of current research. rsc.org Traditional methods often involve the use of hazardous reagents and generate substantial waste. orientjchem.org Consequently, there is a strong emphasis on creating "green" synthetic routes that align with the principles of sustainable chemistry.

Researchers are also exploring alternative activation methods for carboxylic acids that bypass the need for harsh coupling agents. orientjchem.org Light-mediated approaches, for instance, have shown potential for the direct coupling of carboxylic acids with N,O-dimethylhydroxylamine using photoredox catalysis. researchgate.net These methods are often more energy-efficient and can proceed under milder reaction conditions. The exploration of novel catalysts, including enzymatic and heterogeneous catalysts, is another avenue being pursued to enhance the efficiency and sustainability of Weinreb amide synthesis.

Future research in this area will likely focus on:

The use of renewable starting materials and solvents.

The development of catalytic systems with high turnover numbers and easy recyclability.

The design of one-pot, multi-component reactions to minimize intermediate isolation steps. orientjchem.org

The application of flow chemistry to enable continuous and scalable production with improved safety and efficiency.

Exploration of Unconventional Reactivity Modes and Transformational Chemistry

While this compound is well-established as a precursor for the synthesis of ketones and aldehydes, recent studies have begun to uncover its potential in less conventional chemical transformations. evitachem.comorientjchem.org The unique stability of the chelated intermediate formed during nucleophilic addition to Weinreb amides prevents over-addition, a property that researchers are leveraging in novel reaction cascades. orientjchem.org

One area of active investigation is the use of this compound and its derivatives as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective activation and modification of otherwise inert C-H bonds, providing a powerful tool for the synthesis of complex molecules. nih.gov For example, palladium-catalyzed reactions have demonstrated the ability of the Weinreb amide group to direct the arylation of both aryl and benzyl (B1604629) positions. nih.gov

Furthermore, the reactivity of the N-methoxy-N-methylamide group itself is being re-examined. Under strongly basic conditions, an E2 elimination pathway can occur, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net While often considered a side reaction, this reactivity could potentially be harnessed for specific synthetic purposes. The formation of titanium enolates from Weinreb amides also presents an alternative mode of reactivity for aldol-type reactions. union.edu

Emerging trends in this area include:

The design of novel cascade reactions that utilize the unique reactivity of the Weinreb amide. numberanalytics.com

The development of new catalytic systems that can promote unconventional transformations of this compound.

The investigation of its role in asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity.

Broadening Applications in Diverse Fields beyond Traditional Organic Synthesis

The versatility of this compound is leading to its application in a growing number of fields beyond its traditional role as a synthetic intermediate. evitachem.com Its ability to participate in the controlled formation of carbon-carbon bonds makes it a valuable tool in the synthesis of complex natural products and pharmaceutically active compounds.

In medicinal chemistry, this compound and its derivatives are being employed in the synthesis of a wide range of therapeutic agents. evitachem.com For instance, it has been used as a key intermediate in the synthesis of compounds targeting various diseases. Its utility in constructing specific molecular scaffolds allows for the systematic exploration of structure-activity relationships in drug discovery programs.

The agrochemical industry is another area where the application of Weinreb amides is expanding. The development of new pesticides and herbicides often relies on the efficient synthesis of complex organic molecules, a task for which this compound is well-suited.

Future applications may extend to:

Polymer Chemistry: The controlled reactivity of this compound could be utilized in the synthesis of functionalized polymers with tailored properties.

Chemical Biology: As a building block for creating probes and labeling agents, it could help in the study of biological processes at the molecular level.

Integration of Computational Chemistry and Machine Learning for Rational Design and Reaction Prediction

The integration of computational tools is revolutionizing the field of chemical synthesis. nih.gov For this compound chemistry, computational modeling and machine learning are emerging as powerful tools for rational design and reaction prediction.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the conformational behavior and reactivity of this compound and related Weinreb amides. evitachem.com These theoretical models help in understanding reaction mechanisms and predicting the stereochemical outcomes of reactions.

Machine learning algorithms are being developed to predict the outcomes of chemical reactions, including reaction yields and optimal conditions. nih.govaiche.org By training these models on large datasets of known reactions, it is possible to predict the performance of new reactions involving this compound. chemrxiv.org This predictive capability can significantly accelerate the discovery and optimization of novel synthetic routes, reducing the need for extensive experimental screening. aiche.org For example, machine learning models are being used to predict regioselectivity in various reactions, which could be applied to transformations involving Weinreb amides. rsc.org

Future directions in this synergistic field include:

The development of more accurate and generalizable machine learning models for predicting the reactivity of this compound under a wide range of conditions.

The use of computational tools to design novel catalysts and reagents specifically tailored for transformations involving Weinreb amides.

The creation of integrated platforms that combine automated synthesis with machine learning for the rapid discovery of new reactions and molecules.

Role of this compound as a Platform for Advanced Materials Science and Biotechnological Innovations

The unique chemical properties of this compound position it as a promising platform for the development of advanced materials and for use in biotechnological applications.

In materials science, the ability to precisely control the introduction of functional groups using this compound as a synthetic intermediate opens up possibilities for creating novel materials with specific properties. This could include the development of new polymers, organic electronics, or functional surfaces. For example, derivatives of this compound could be incorporated into larger molecular architectures to create materials with tailored optical or electronic properties.

In the realm of biotechnology, this compound and related compounds can serve as building blocks for the synthesis of bioactive molecules and bioconjugates. medchemexpress.com For instance, they can be used to create modified peptides or other biomolecules with enhanced stability or novel functions. The development of ligand-conjugated quantum dots, where a derivative of a bioactive molecule is attached to a nanoparticle, showcases how such chemical modifications can be used to create tools for biological imaging and diagnostics. nih.gov

Emerging opportunities in these innovative fields include:

The synthesis of functionalized nanoparticles and surfaces using this compound chemistry.

The development of new biomaterials with improved biocompatibility and functionality.

The creation of novel drug delivery systems that utilize the specific reactivity of the Weinreb amide moiety.

Q & A

Q. What are the standard synthetic routes for N-Methoxy-N-methylhexanamide, and how do reaction conditions influence yield?

this compound, a Weinreb amide derivative, is typically synthesized via two primary routes:

- Acyl chloride route : React hexanoic acid with thionyl chloride to form hexanoyl chloride, followed by reaction with N,O-dimethylhydroxylamine in an anhydrous solvent (e.g., benzene) under reflux .

- Ester route : React methyl hexanoate with N,O-dimethylhydroxylamine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) .

Yield optimization requires strict anhydrous conditions and controlled stoichiometry (molar ratio ~1:1.2 for acyl chloride to amine). Impurities like residual dimethylamine or unreacted starting material can be minimized via column chromatography using ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic analysis :

- Chromatography : HPLC with a C18 column and UV detection at 210 nm can resolve impurities <1% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as prolonged exposure may cause respiratory irritation .

- Containment : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

- Decomposition : Thermal degradation above 150°C releases toxic gases (e.g., CO, NOₓ); store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of this compound in nucleophilic acyl substitution?

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilize the transition state in reactions with Grignard reagents, enhancing reaction rates. Non-polar solvents (e.g., toluene) may lead to incomplete conversion due to poor solubility .

- Temperature : Reactions typically proceed at −78°C for organolithium reagents (to prevent over-addition) or 0–25°C for Grignard reagents. Elevated temperatures (>40°C) risk decomposition of the Weinreb amide intermediate .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : Discrepancies in NMR carbonyl signals (e.g., 165–170 ppm vs. 168–172 ppm) may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) at −40°C can freeze conformers, simplifying spectral interpretation .

- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities (e.g., methylhexanoate vs. hexanamide derivatives) with mass accuracy <5 ppm .

Q. How can researchers mitigate side reactions during the synthesis of this compound analogs?

- Competing pathways : Hydrolysis of the Weinreb amide to ketones can occur in aqueous conditions. Use molecular sieves or anhydrous MgSO₄ to scavenge trace water .

- Byproduct formation : If residual dimethylamine is present, it may form dimethylhexanamide. Purify via acid-base extraction (pH 4–5) to remove amine contaminants .

Q. What computational methods predict the stability and reactivity of this compound in complex reaction systems?

- DFT calculations : B3LYP/6-31G(d) models can optimize geometries and calculate HOMO-LUMO gaps to predict electrophilicity at the carbonyl carbon .

- Molecular dynamics (MD) : Simulate solvation effects in DMSO or THF to assess steric hindrance in bulky substituent reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.